molecular formula C19H30N5O10P B1662916 Tenofovir disoproxil CAS No. 201341-05-1

Tenofovir disoproxil

Cat. No. B1662916
M. Wt: 519.4 g/mol
InChI Key: JFVZFKDSXNQEJW-CQSZACIVSA-N
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Description

Tenofovir disoproxil, sold under the trade name Viread among others, is a medication used to treat chronic hepatitis B and to prevent and treat HIV/AIDS . It is generally recommended for use with other antiretrovirals . Tenofovir disoproxil is a pro-drug form of tenofovir phosphonate, which is liberated intracellularly and converted to tenofovir disphophate .


Synthesis Analysis

A synthetic method of tenofovir disoproxil fumarate involves adding raw materials of tenofovir, a phase transfer catalyst, an acid binding agent, and an auxiliary agent into an organic solvent, stirring for a period of time, heating to a certain temperature, dropwise adding chloroformyl isopropyl carbonate for reacting for a period of time, and after the reaction is finished, performing elutriation to obtain a crude product of tenofovir dipivoxil .


Molecular Structure Analysis

Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor, an analog of adenosine 5’-monophosphate . It interferes with the HIV viral RNA dependent DNA polymerase resulting in inhibition of viral replication .


Chemical Reactions Analysis

The thermal decomposition of Tenofovir disoproxil fumarate (TDF) is a three-step process. The initial step of thermal decomposition of TDF is the decomposition of carboxylic ester, the first stage mainly is the decomposition of the phosphoric disoproxil section, and the second stage mainly is the decomposition of the tenofovir section and partially goes through adenine stage .


Physical And Chemical Properties Analysis

Tenofovir disoproxil fumarate is a water-soluble tenofovir disoproxil (C19H30N5O10P, M:519.44). The isomers of Tenofovir disoproxil fumarate have almost the same physical and chemical properties .

Scientific Research Applications

Antiviral Applications

Tenofovir disoproxil fumarate (TDF) has been extensively studied for its antiviral properties. It is a prodrug of a nucleotide analog and has shown significant efficacy as a first-line antiviral for chronic hepatitis B (CHB). TDF's activation intracellularly leads to the incorporation into HBV DNA, preventing further elongation and terminating replication. In CHB patients, TDF has demonstrated a broad, potent, and sustained virologic response, contributing to the regression of fibrosis and cirrhosis. Notably, no tenofovir-resistant HBV variants have been detected even after long-term use, highlighting its effectiveness and safety in treating HBV (Lou, 2013).

COVID-19 Research

The emergence of the COVID-19 pandemic has led to the exploration of TDF for its potential application against SARS-CoV-2. TDF, originally used to treat AIDS and hepatitis B, has been evaluated in vitro for its effectiveness against SARS-CoV-2. This evaluation is part of an effort to reposition antiretrovirals for COVID-19 treatment, opening new avenues for using TDF in the fight against the pandemic (Clososki et al., 2020).

HIV Treatment

TDF is a critical component in the treatment of HIV-1 infection. Studies have compared TDF with tenofovir alafenamide, another prodrug, highlighting the efficacy and safety profiles of TDF in HIV treatment. These comparisons are vital for understanding the long-term impact of antiretroviral therapies on patients (Sax et al., 2015).

Pregnancy Pharmacokinetics

Research has also delved into the pharmacokinetics of TDF during pregnancy, an important aspect considering the increasing use of TDF in antiretroviral therapy for pregnant women. Understanding how TDF behaves during pregnancy and postpartum is crucial for optimizing treatment for HIV-infected pregnant women (Best et al., 2015).

Monitoring and Safety in Specific Populations

Studies have focused on the use of TDF in specific patient populations, like those undergoing dialysis or with coexisting conditions like HIV and HBV. Such research is pivotal in fine-tuning dosage and treatment regimens for patients with special healthcare needs (Aleman et al., 2015).

Safety And Hazards

Tenofovir disoproxil fumarate can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis), liver problems, and new or worsening kidney problems, including kidney failure . The most commonly reported side effects due to use of tenofovir disoproxil were dizziness, nausea, and diarrhea .

Future Directions

Pre-exposure prophylaxis (PrEP) is a promising intervention to prevent HIV acquisition, with benefits both to the individual and to population-level health. PrEP is an opportunity to complement ongoing public health efforts to eliminate HIV . For women, PrEP can also serve as a gateway to access sexual and reproductive health (SRH) services .

properties

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVZFKDSXNQEJW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N5O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052757
Record name Tenofovir disoproxil
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Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tenofovir belongs to a class of antiretroviral drugs known as nucleotide analog reverse transcriptase inhibitors (NtRTIs), which block reverse transcriptase, an enzyme necessary for viral production in HIV-infected individuals. This enables the management of HIV viral load through decreased viral replication. Tenofovir disoproxil fumarate is the fumarate salt of the prodrug _tenofovir disoproxil_. Tenofovir disoproxil is absorbed and converted to its active form, _tenofovir_, a nucleoside monophosphate (nucleotide) analog. Tenofovir is then converted to the active metabolite, _tenofovir diphosphate_, a chain terminator, by constitutively expressed enzymes in the cell. Tenofovir diphosphate inhibits HIV-1 reverse transcriptase and the Hepatitis B polymerase by direct binding competition with the natural deoxyribonucleotide substrate (deoxyadenosine 5’-triphosphate) and, after integration into DNA, causes viral DNA chain termination,. **A note on resistance** HIV-1 isolates with decreased susceptibility to tenofovir have been identified in cell culture studies. These viruses expressed a _K65R_ substitution in reverse transcriptase and showed a 2– 4 fold decrease in susceptibility to treatment with tenofovir.
Record name Tenofovir disoproxil
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Product Name

Tenofovir disoproxil

CAS RN

201341-05-1
Record name Tenofovir disoproxil
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Record name Tenofovir Disoproxil
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Record name Tenofovir disoproxil
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Record name Tenofovir disoproxil
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Record name 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1,9-bis(1-methylethyl) ester, 5-oxide
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Record name TENOFOVIR DISOPROXIL
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Melting Point

113-115
Record name Tenofovir disoproxil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41,500
Citations
TM Chapman, JK McGavin, S Noble - Drugs, 2003 - Springer
▴ Tenofovir disoproxil fumarate (tenofovir DF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. ▴ In two large, well designed, placebo-controlled clinical trials, …
Number of citations: 129 link.springer.com
JE Gallant, S Deresinski - Clinical Infectious Diseases, 2003 - academic.oup.com
… Tenofovir disoproxil fumarate (tenofovir DF) is a bioavailable prodrug of tenofovir, a potent … Three hundred mg per day without regard to food (equivalent to 245 mg tenofovir disoproxil)…
Number of citations: 198 academic.oup.com
SA Grim, F Romanelli - Annals of Pharmacotherapy, 2003 - journals.sagepub.com
… Each 300-mg tablet of tenofovir disoproxil fumarate is equivalent to 245 mg of tenofovir disoproxil. Tenofovir has not been studied in patients with hepatic or renal impairment. Since …
Number of citations: 73 journals.sagepub.com
BP Kearney, JF Flaherty, J Shah - Clinical pharmacokinetics, 2004 - Springer
Tenofovir disoproxil fumarate (tenofovir DF) is an oral prodrug of tenofovir, a nucleotide (nucleoside monophosphate) analogue with activity against retroviruses, including HIV-1, HIV-2 …
Number of citations: 549 link.springer.com
E De Clercq - Biochemical pharmacology, 2016 - Elsevier
… Tenofovir alafenamide (TAF) can be considered a new prodrug of tenofovir (TFV), as successor of tenofovir disoproxil fumarate (TDF). It is in vivo as potent against human …
Number of citations: 163 www.sciencedirect.com
C Wassner, N Bradley, Y Lee - Journal of the International …, 2020 - journals.sagepub.com
… Tenofovir disoproxil fumarate (TDF), an NRTI, received the … Tenofovir disoproxil fumarate received FDA approval for … Tenofovir disoproxil fumarate can potentially be nephrotoxic and has …
Number of citations: 82 journals.sagepub.com
KA Lyseng-Williamson, NA Reynolds, GL Plosker - Drugs, 2005 - Springer
Tenofovir disoproxil fumarate (tenofovir DF; Viread®), an ester prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir, is indicated in combination with other …
Number of citations: 115 link.springer.com
A Hill, SL Hughes, D Gotham, AL Pozniak - Journal of virus eradication, 2018 - Elsevier
… The original tenofovir disoproxil fumarate (TDF) version was developed at a dose of 300 mg once daily. A subsequent pro-drug formulation, tenofovir alafenamide (TAF), has recently …
Number of citations: 135 www.sciencedirect.com
K Agarwal, M Brunetto, WK Seto, YS Lim, S Fung… - Journal of …, 2018 - Elsevier
… Tenofovir alafenamide (TAF) is a new prodrug of tenofovir developed to treat patients with chronic hepatitis B virus (HBV) infection at a lower dose than tenofovir disoproxil fumarate (…
Number of citations: 349 www.sciencedirect.com
MR Nelson, C Katlama, JS Montaner, DA Cooper… - Aids, 2007 - journals.lww.com
… To characterize the safety profile of tenofovir disoproxil fumarate (DF) for the treatment of … Long-term renal safety of tenofovir disoproxil fumarate in antiretroviral-naive HIV-1-infected …
Number of citations: 435 journals.lww.com

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